Enzymatic Inhibition Profile: pI₅₀ Values Against Amine Oxidases Compared to 1,2-Dimethyl and 1,2-Dipropyl Derivatives
In a direct comparative study, 1,2-diethylhydrazine demonstrated a distinct inhibitory profile against both monoamine oxidase (MO) and diamine oxidase (DO), with measured pI₅₀-values on the order of 4.7 and 5.8, respectively [1]. This places its potency squarely between the less active 1,2-diisopropylhydrazine and the similarly active 1,2-dimethyl and 1,2-dipropyl analogs, confirming that the ethyl substitution pattern yields a unique enzyme interaction profile [1].
| Evidence Dimension | pI₅₀ for Monoamine Oxidase (MO) and Diamine Oxidase (DO) |
|---|---|
| Target Compound Data | MO: ~4.7; DO: ~5.8 |
| Comparator Or Baseline | 1,2-Dimethylhydrazine: MO ~4.7, DO ~5.8; 1,2-Dipropylhydrazine: MO ~4.7, DO ~5.8; 1,2-Diisopropylhydrazine: Significantly smaller values. |
| Quantified Difference | Comparable to dimethyl and dipropyl, significantly greater than diisopropyl. |
| Conditions | In vitro enzymatic assay; Helvetica Chimica Acta, 1958. |
Why This Matters
This dataset allows researchers to select the appropriate hydrazine based on its specific enzyme inhibition potency, avoiding inactive analogs like 1,2-diisopropylhydrazine.
- [1] Carbon JA, Burkard WP, Zeller EA. Über die Wirkung von symmetrischen 1,2-Dialkylhydrazinen auf Carbonylverbindungen und Amin-oxydasen. 16. Mitteilung über Amin-oxydasen. Helv Chim Acta. 1958;41(6):1883-1889. View Source
